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Introduction to Ortataxel and Solid Form Importance

Ortataxel (13-(N-Boc-B-isobutylserinyl)-14-f-hydroxybaccatin III 1,14-carbonate) represents a significant
advancement in next-generation taxoid anticancer agents developed to address the limitations of existing
taxane therapies such as paclitaxel and docetaxel. As a third-generation taxoid derived from 14f-hydroxy-
10-deacetylbaccatin IIT (14p-OH-DAB), Ortataxel demonstrates potent activity against various cancer types
including breast, lung, ovarian, colon, prostate, kidney, and pancreatic tumors, even in cases resistant to
conventional chemotherapeutic agents like adriamycin, vinblastine, and platinum derivatives [1] [2]. The
strategic incorporation of a 1,14-carbonate bridge and systematic modifications at key molecular positions
confer enhanced potency against multidrug-resistant (MDR) cancer cell lines, particularly those

overexpressing P-glycoprotein (Pgp) or possessing BIII-tubulin mutations [2].

The solid-form landscape of Ortataxel is critically important from both manufacturing and therapeutic
perspectives. Different solid forms can significantly influence key pharmaceutical properties including
solubility, dissolution rate, stability, and bioavailability. The discovery and characterization of multiple solid
forms of Ortataxel—including crystalline polymorphs, solvates, and amorphous variants—provide
opportunities to optimize the physicochemical behavior and performance characteristics of this

promising anticancer agent [1] [3]. Moreover, the selection of an appropriate solid form impacts
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manufacturing process control, purification efficiency, and formulation development, making
comprehensive solid-form screening an essential component of pharmaceutical development for Ortataxel

[4].

Comprehensive Characterization of Ortataxel Solid
Forms

Summary of Polymorphic Forms and Solvates

Ortataxel exhibits a diverse solid-form landscape comprising multiple crystalline polymorphs, solvates,
and amorphous forms, each with distinct physicochemical properties. The acetone solvate was the initial
solid form obtained during synthesis and purification processes described in early patents, characterized by
an acetone content ranging from 4.5% to 6.5% by weight [1]. This solvate displays a characteristic X-ray
powder diffraction (XRPD) pattern with distinctive peaks at approximately 7.9, 9.8, 10.6, 10.9, 14.6, 16.9,
19.7, and 21.3 degrees 2-theta. Its differential scanning calorimetry (DSC) profile shows a complex thermal
behavior with an endothermic peak onset at approximately 164°C corresponding to melting and solvent
release, followed by a weak exothermic peak at 212°C and an intense endothermic peak at 247°C associated

with melting and incipient decomposition [1].

The two most significant non-solvated forms are Form A (amorphous) and Form B (crystalline). Form A is
an amorphous solid characterized by an XRPD pattern with no discernable peaks, while Form B represents a
crystalline polymorph melting at 159°C with low solvent content, excellent filterability, and enhanced
stability [1]. Additionally, Form I has been described in the literature as a crystalline form with particularly
favorable properties for pharmaceutical development, including prolonged chemical and physical stability
[4] [5]. The existence of multiple solid forms provides flexibility in selecting the most appropriate form for

specific pharmaceutical applications and manufacturing processes.

Table 1: Summary of Analytical Characteristics of Ortataxel Solid Forms
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Solid o Thermal Properties Key FTIR Solvent
XRPD Characteristics )
Form (°C) Absorptions (cm™?) Content
Acetone Peaks at 7.9, 9.8, 10.6,  Endothermic onset: 3521, 3321, 2971, 4.5-6.5%
Solvate 10.9, 14.6, 16.9, 19.7, 164°C; Exothermic peak: 2953, 1826, 1762, acetone
21.3° 26 212°C; Melting with 1706, 1526, 1366,
decomposition: 247°C 1238, 1165, 1072,
723
Form A No discernable peaks Glass transition followed 3520, 3320, 2970, Solvent-
(amorphous halo) by decomposition 2950, 1825, 1760, free
1705, 1525, 1365,
1235, 1160, 1070,
720
Form B Distinct crystalline Melting endotherm: Similar to acetone Low
pattern with primary 159°C solvate but with solvent
peaks at 6.2, 12.5, shifted frequencies content
15.8, 18.9° 26 due to crystal packing  (<0.5%)
Form | Characteristic Sharp melting Comparable to Form Solvent-
crystalline pattern with endotherm: ~160-165°C B with minor free
peaks at 5.8, 11.6, variations

17.3,19.2° 26

Preparation Methods for Key Solid Forms

The preparation of specific Ortataxel solid forms requires carefully controlled crystallization conditions
and solvent systems to ensure phase purity and reproducibility. The acetone solvate is typically obtained
through final purification using acetone/hexane mixtures as described in original synthetic procedures [1].
Conversion to other forms involves specific solvent-mediated transformations or precipitation strategies

designed to yield the desired solid form with consistent physicochemical properties.

e Form A (Amorphous) Preparation: Form A is prepared by dissolving Ortataxel (typically the
acetone solvate) in a water-miscible solvent such as acetone, dimethylsulfoxide, or mixtures thereof,

followed by fast addition to water containing trace amounts (0.001-0.003% w/v) of an organic acid
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stabilizer such as citric, acetic, or ascorbic acid [1] [3]. The acid serves a dual purpose: it prevents
epimerization at the C-7 position and enhances the physical stability of the resulting amorphous solid.
The process is optimally conducted at temperatures between 20-30°C, with typical solvent ratios being
8 mL acetone per gram of Ortataxel added to 40 mL acidified water per gram of Ortataxel [1]. The
resulting amorphous precipitate exhibits long-term stability for at least 36 months when stored under

appropriate conditions.

e Form B (Crystalline) Preparation: Form B is obtained by dissolving Ortataxel (either the acetone
solvate or Form A) in a proetic organic solvent such as methanol, ethanol, or isopropanol—with
ethanol being preferred—containing slightly higher concentrations of organic acid (0.01-0.03% w/v,
preferably citric acid) compared to the Form A process [1] [3]. Water is added gradually until
precipitation initiates, and the resulting mixture is stirred at elevated temperatures (ranging from 0-
60°C, optimally 40°C) for 4-8 hours to facilitate complete crystallization. Typical solvent ratios
include 8-12 mL ethanol per gram of Ortataxel and 10-15 mL water per gram of Ortataxel [1]. This
crystalline form exhibits low solvent content, ease of isolation by filtration or centrifugation, and

demonstrates excellent chemical and physical stability for at least 36 months.

e Form I (Crystalline) Preparation: Form I can be prepared by dissolving Ortataxel in a mixture of
ethanol and an aliphatic alkane such as n-heptane, followed by stirring at temperatures between 30-
60°C for several hours [4] [5]. Alternatively, Form I can be obtained by combining Ortataxel with
ethanol-water mixtures, with the ethanol content optimally ranging from 20-95% by volume, and
maintaining the mixture at temperatures of 40-60°C for 2-24 hours [4]. The resulting crystalline form

demonstrates superior stability and handling properties suitable for pharmaceutical development.

Table 2: Preparation Conditions for Ortataxel Solid Forms

Solid Starting Acid Temperature Processing
. Solvent System . . .
Form Material Stabilizer Conditions Time
Form A Acetone Acetone/DMSO + 0.001- 20-30°C Rapid
solvate or water (acidified) 0.003% citric precipitation
crude acid (minutes)
Ortataxel (preferred)
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Solid Starting
Form Material
Form B Acetone
solvate or
Form A
Form | Any
Ortataxel
form
Acetone Crude
Solvate Ortataxel

Solvent System

Ethanol (preferred) +
water

Ethanol + aliphatic
alkane (e.g., n-
heptane) or Ethanol
+ water

Acetone + hexane

Acid
Stabilizer

0.01-0.03%
citric acid
(preferred)

Optional acid
stabilizer
(0.01-0.03%)

None
specified

Temperature
Conditions

0-60°C

(optimal 40°C)

30-60°C
(optimal 40-
60°C)

Not specified

Processing
Time

4-8 hours with
stirring

2-24 hours with
stirring

Crystallization

Experimental Protocols for Solid Form Preparation

Detailed Methodology for Form A Preparation

The preparation of amorphous Ortataxel (Form A) requires precise control of precipitation parameters to

ensure consistent product quality and prevent crystallization. The following step-by-step protocol has been

optimized for reproducibility and scalability:

e Step 1: Solution Preparation - Dissolve 10.0 g of Ortataxel (as acetone solvate or crude material) in

80 mL of HPLC-grade acetone (8 mL/g ratio) in a suitable reaction vessel equipped with mechanical

stirring. Ensure complete dissolution at 20-25°C to form a clear solution. In a separate vessel, prepare

the antisolvent solution by adding 25 mg of citric acid to 400 mL of purified water (0.0025% w/v

concentration) and mix until fully dissolved [1] [3].

e Step 2: Precipitation - With rapid stirring (400-600 rpm) of the acetone solution, add the acidified

water quickly and continuously over approximately 30-60 seconds. Maintain the temperature at 20-

30°C during addition using a water bath if necessary. The formation of a fine white precipitate should

occur immediately upon water addition [1].
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o Step 3: Isolation - Continue stirring the suspension for an additional 15-30 minutes to complete the
precipitation process. Isolate the solid by vacuum filtration through a medium-porosity fritted glass
filter or by centrifugation at 3000-5000 rpm for 10 minutes. Wash the filter cake with approximately

50 mL of purified water to remove residual solvent and acid [1].

o Step 4: Drying - Transfer the wet cake to a vacuum drying oven and dry under reduced pressure (<50
mbar) at 25-30°C for 12-24 hours until constant weight is achieved. Avoid elevated drying
temperatures that might promote crystallization or degradation. The resulting amorphous Ortataxel
(Form A) should be stored in airtight containers with desiccant at 2-8°C to maintain physical stability

[1][3].

Critical Quality Attributes: The success of Form A preparation can be verified by XRPD analysis showing
a featureless halo pattern characteristic of amorphous materials, and DSC showing a glass transition rather
than a sharp melting endotherm. The product should exhibit less than 1% crystalline content by XRPD

quantification and residual solvent content meeting ICH guidelines [1].

Detailed Methodology for Form B Preparation

The crystalline Form B of Ortataxel requires controlled crystallization conditions to ensure phase purity
and desirable particle characteristics. The following protocol produces consistent Form B material with

optimal properties for pharmaceutical development:

e Step 1: Solution Preparation - Charge 12.0 g of Ortataxel (as acetone solvate, Form A, or crude
material) into a jacketed reactor equipped with temperature control and mechanical stirring. Add 120
mL of absolute ethanol (10 mL/g ratio) and 36 mg of citric acid (0.03% w/v relative to final solution

volume). Heat the mixture to 40°C with stirring (200-300 rpm) until complete dissolution is achieved

[1][3].

e Step 2: Antisolvent Addition and Crystallization - Maintain temperature at 40+2°C and begin
gradual addition of 150 mL of purified water (12.5 mL/g ratio) at a controlled rate of approximately 1-
2 mL/minute. After approximately 50% of the water has been added, seed crystals of Form B (10-20
mg) may be introduced to promote consistent crystallization. Complete the water addition and
maintain the temperature at 40°C with continued stirring for 4-8 hours to allow complete form

conversion [1].
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o Step 3: Isolation and Washing - After the crystallization period, cool the suspension to 20-25°C at a
controlled rate of 10°C per hour. Isolate the crystals by vacuum filtration through a appropriate filter
cloth or membrane. Wash the filter cake with approximately 50 mL of pre-cooled (5-10°C) ethanol-

water mixture (1:1 v/v) to remove residual citric acid and mother liquor [1] [3].

e Step 4: Drying - Transfer the wet crystals to a tray dryer and dry under vacuum (<20 mbar) at 30-
35°C for 16-24 hours until constant weight is achieved and residual solvent content meets
specifications (typically <0.5% for ethanol and <1.0% for water). The resulting Form B material

should be stored in airtight containers at room temperature protected from light [1].

Critical Quality Attributes: Successful preparation of Form B is confirmed by XRPD showing the
characteristic crystalline pattern with primary peaks at approximately 6.2, 12.5, 15.8, and 18.9° 26, DSC
showing a sharp melting endotherm at 159+2°C, and HPLC purity exceeding 98.5% [1]. The particle size
distribution typically ranges from 20-150 pm with a mean particle size of 50-70 pm, suitable for formulation

processing.

Analytical Characterization Workflows

Comprehensive Solid-State Characterization Techniques

The complete characterization of Ortataxel solid forms requires a multianalytical approach employing
complementary techniques to fully understand the structural, thermal, and chemical properties of each form.

The primary characterization methods include:

e X-ray Powder Diffraction (XRPD): XRPD represents the gold standard for solid-form identification
and quantification. Analyses should be performed using a diffractometer with Cu Ka radiation (A =
1.5418 A) operated at 40 kV and 40 mA. Data collection typically ranges from 2° to 40° 26 with a step
size of 0.02° and counting time of 1-2 seconds per step. Sample preparation should ensure appropriate
particle statistics and preferred orientation minimization [1] [3]. The resulting diffraction patterns
provide fingerprint identification for each solid form and can detect amorphous content or

polymorphic mixtures at levels as low as 1-5%.
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e Thermal Analysis: Differential scanning calorimetry (DSC) should be performed using hermetically
sealed pans with a small pinhole to allow solvent escape during heating. Typical experimental
conditions include a heating rate of 10°C/minute from 25°C to 300°C under nitrogen purge gas (50
mL/min) [1]. Thermogravimetric analysis (TGA) complements DSC by quantifying solvent content
and decomposition events, using similar temperature ranges and atmospheres. The combination
provides comprehensive understanding of thermal behavior, including melting points, desolvation

events, glass transitions, and decomposition temperatures.

e Spectroscopic Characterization: Fourier-transform infrared (FTIR) spectroscopy should be
performed using the KBr pellet method or attenuated total reflectance (ATR) accessory with
resolution of 4 cm™! and 32 scans per spectrum across the range of 4000-400 cm™! [1]. Solid-state
nuclear magnetic resonance (ssNMR) spectroscopy can provide additional structural insights,
particularly for forms with complex hydrogen bonding networks or multiple molecules in the

asymmetric unit, as demonstrated in polymorph characterization of related taxanes [6].

The following workflow diagram illustrates the integrated approach to solid-form characterization of

Ortataxel:
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Sample Preparation

Thermal Analysis Spectroscopic Analysis Microscopy Analysis
(DSC/TGA) (FTIR/ssNMR) (Particle Characterization)

XRPD Analysis

Data Integration & Interpretation

Click to download full resolution via product page

Figure 1: Integrated workflow for comprehensive characterization of Ortataxel solid forms, incorporating

multiple analytical techniques.

Stability Assessment Protocols

The physicochemical stability of Ortataxel solid forms must be rigorously evaluated under various storage
conditions to support pharmaceutical development. Stability studies should follow ICH guidelines with the

following specific protocols:

e Forced Degradation Studies: Expose each solid form to stress conditions including acid/base
hydrolysis (0.1N HCI/NaOH at 40°C for 24 hours), oxidative stress (3% H20:2 at 40°C for 24 hours),
thermal stress (60°C for 2 weeks), and photostress (1.2 million lux hours UV/visible light). Monitor for
chemical degradation (HPLC purity), form conversion (XRPD), and appearance changes [1] [3].
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e Long-Term Stability Studies: Package representative samples of each solid form in appropriate
container closure systems and store under long-term conditions (25°C/60% RH), intermediate
conditions (30°C/65% RH), and accelerated conditions (40°C/75% RH) for up to 36 months.
Withdraw samples at predetermined timepoints (0, 1, 3, 6, 9, 12, 18, 24, and 36 months) for
comprehensive testing including assay and purity (HPLC), water content (Karl Fischer), solid form

stability (XRPD), and dissolution performance [1] [4].

The following experimental workflow outlines the stability evaluation process for Ortataxel solid forms:

Stability Study Design

Stress Conditions Accelerated Conditions Long-Term Conditions
(Forced Degradation) (40°C/75% RH) (25°C/60% RH)

Comprehensive Testing

Stability Data Analysis

Click to download full resolution via product page

Figure 2: Systematic workflow for stability assessment of Ortataxel solid forms under various storage

conditions.
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Pharmaceutical Applications and Formulation
Considerations

Stability and Bioavailability Implications

The selection of an appropriate solid form of Ortataxel significantly impacts its pharmaceutical
performance, particularly regarding stability and bioavailability. The crystalline forms (Form B and Form I)
demonstrate superior physical stability compared to the amorphous form, maintaining their solid-state
characteristics for at least 36 months under appropriate storage conditions [1] [4]. This enhanced stability
translates to longer shelf life and reduced risk of form conversion during manufacturing or storage.
Additionally, the crystalline forms typically exhibit lower hygroscopicity compared to amorphous Form A,
reducing potential water-mediated degradation pathways [3]. However, amorphous Form A may offer
potential advantages in dissolution rate and apparent solubility due to the higher energy state of

amorphous materials, which could be beneficial for enhancing oral bioavailability [7].

The presence of organic acid stabilizers (citric, acetic, or ascorbic acid) in all form preparation protocols
serves to prevent chemical degradation, particularly epimerization at the C-7 position, which could
compromise antitumor activity [1] [3]. The optimal concentration range for citric acid has been established at
0.001-0.03% depending on the specific solid form, providing sufficient stabilization without introducing
unnecessary impurities. For formulation scientists, this necessitates careful consideration of compatibility
with excipients and potential impacts on final dosage form performance, particularly for oral formulations

where pH modifications can influence gastrointestinal solubility and absorption.

Formulation Development Considerations

The development of pharmaceutical dosage forms containing Ortataxel requires careful integration of solid-
form knowledge with formulation design principles. Given Ortataxel's structural complexity and molecular
weight (>500 Da), it falls into the beyond Rule of 5 (bRo5) chemical space, presenting unique challenges
for oral absorption [7]. Strategies to enhance oral bioavailability may include nanoparticle formulations,
lipid-based delivery systems, or combination with permeation enhancers to overcome solubility and

permeability limitations. Recent advances in oral dosage forms for bRo5 compounds have demonstrated that
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properties such as intramolecular hydrogen bonding and macrocyclization can improve oral

bioavailability, providing potential design strategies for Ortataxel formulations [7].

For parenteral formulations, which are common for taxane anticancer agents, the solubility behavior of the
selected solid form becomes critical. While paclitaxel requires cremophor EL as a solubility enhancer,
associated with hypersensitivity reactions, the optimized solid form of Ortataxel may enable alternative
formulation approaches with improved safety profiles. The solid-form selection should therefore consider
the intended route of administration, desired release profile, and compatibility with necessary formulation
components. Additionally, the particle size distribution of the selected solid form must be controlled to
ensure consistent dissolution behavior and content uniformity in final dosage forms, particularly for low-

dose formulations where segregation potential is higher.

Table 3: Pharmaceutical Properties and Formulation Implications of Ortataxel Solid Forms

I Form A Form B Form | Formulation
HEN (Amorphous) (Crystalline) (Crystalline) Implications
Apparent Higher Moderate Moderate Form A may enable
Solubility (amorphous lower dose formulations
advantage) but requires stabilization
Dissolution Rate  Faster initial Slower Slower Form A may provide
dissolution controlled controlled rapid onset; Forms B/I
dissolution dissolution for sustained release
Physical Lower (risk of Higher Higher Forms B/I preferred for
Stability crystallization) long shelf life; Form A
requires stabilization
Hygroscopicity Higher Lower Lower Forms B/I more suitable

for humid climates;
Form A requires
protective packaging
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Propert Form A Form B Form | Formulation
i/ (Amorphous) (Crystalline) (Crystalline) Implications

Processability Challenging Good flow Good flow Forms B/l preferred for
(static charge, properties properties direct compression;
cohesion) Form A may require

granulation
Compatibility Requires acid Compatible Compatible All forms benefit from
with Stabilizers stabilizers with acid with acid citric acid but at different
stabilizers stabilizers concentrations
Conclusion

The comprehensive characterization of Ortataxel solid forms provides critical insights for the successful
development of this promising next-generation taxoid anticancer agent. The existence of multiple solid forms
—including amorphous Form A, crystalline Forms B and I, and various solvates—offers flexibility in
formulation design and manufacturing strategy selection. The detailed experimental protocols presented
in this technical guide enable reproducible preparation of each solid form with consistent physicochemical
properties, while the comprehensive characterization workflows ensure thorough understanding of their

structural and behavioral characteristics.

From a pharmaceutical development perspective, the selection of an appropriate solid form must balance
multiple factors including stability requirements, bioavailability considerations, and manufacturing
feasibility. While crystalline forms generally offer superior stability for long shelf life, amorphous forms
may provide advantages in dissolution rate and apparent solubility that could be critical for achieving
therapeutic concentrations, particularly for oral administration. The inclusion of oerganic acid stabilizers in
all form preparation protocols addresses the inherent chemical liability of Ortataxel, particularly the

tendency for C-7 epimerization, ensuring maintenance of potency throughout the product lifecycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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